molecular formula C21H21NO6 B14891271 (2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Cat. No.: B14891271
M. Wt: 383.4 g/mol
InChI Key: HXXHCBRVUDOKIW-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group is esterified using ethanol in the presence of a catalyst like sulfuric acid.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques like crystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Produces carboxylic acids and ketones.

    Reduction: Produces alcohols and amines.

    Substitution: Produces substituted esters and amides.

Scientific Research Applications

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid

Uniqueness

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is unique due to its specific structure, which includes an ethoxy group and a fluorenylmethoxycarbonyl group. This combination provides distinct chemical properties, making it particularly useful in peptide synthesis.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C21H21NO6/c1-2-27-19(23)11-18(20(24)25)22-21(26)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1

InChI Key

HXXHCBRVUDOKIW-SFHVURJKSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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